molecular formula C20H22N2O3 B7050591 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide

Cat. No.: B7050591
M. Wt: 338.4 g/mol
InChI Key: LBFXQXMAEUXYCT-FXAWDEMLSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(13-14-3-4-18-16(12-14)7-11-24-18)22-17-2-1-10-25-20(17)15-5-8-21-9-6-15/h3-6,8-9,12,17,20H,1-2,7,10-11,13H2,(H,22,23)/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFXQXMAEUXYCT-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the pyridine moiety and the acetamide group under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyridine-containing molecules. Examples are:

  • 2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
  • N-(2-pyridin-4-yloxan-3-yl)acetamide

Uniqueness

What sets 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]acetamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its dual presence of benzofuran and pyridine rings offers a versatile scaffold for further functionalization and optimization in various applications.

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